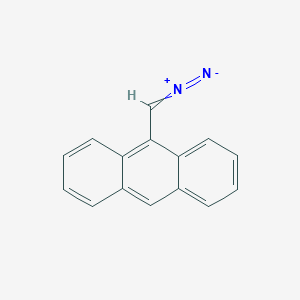

9-Anthryldiazomethane

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

9-Anthryldiazomethane (ADAM) is primarily used as a fluorescent labeling reagent . Its primary targets are various types of acids , including fatty acids , amino acids , bile acids , steroid acids , and prostaglandins . These acids play crucial roles in various biological processes, such as energy production, protein synthesis, bile production, hormone synthesis, and inflammation regulation, respectively.

Mode of Action

ADAM interacts with its targets (the acids) through a process known as derivatization . In this process, ADAM reacts with the carboxyl functional group of these acids under mild conditions at room temperature . This reaction results in the formation of fluorescent derivatives that can be detected using techniques like liquid chromatography .

Biochemical Pathways

The exact biochemical pathways affected by ADAM are dependent on the specific acids it interacts with. For instance, when ADAM interacts with fatty acids, it could potentially affect pathways related to lipid metabolism . Similarly, interaction with amino acids could influence protein synthesis pathways . The primary role of adam in these pathways is as adetection and measurement tool , rather than as a direct influencer or regulator .

Result of Action

The primary result of ADAM’s action is the creation of fluorescent derivatives of the targeted acids . These derivatives can be detected and measured using fluorescence detection techniques, allowing for the quantification of the targeted acids in a sample . This can be particularly useful in research and analytical settings, where accurate measurement of these acids is necessary .

Action Environment

The action of ADAM is influenced by several environmental factors. For instance, the derivatization reaction occurs at room temperature . Additionally, the stability of ADAM may be affected by storage conditions. It’s recommended to store ADAM at -20°C, away from moisture and light, to prevent decomposition . Furthermore, the solvent used (e.g., DMSO) can significantly impact the solubility of ADAM .

Analyse Biochimique

Biochemical Properties

9-Anthryldiazomethane plays a significant role in biochemical reactions. It is used as a fluorescent labeling reagent, particularly for the detection of fatty acids and their derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the process of derivatization .

Cellular Effects

Its role as a fluorescent labeling reagent suggests that it could potentially influence cell function by enabling the detection and tracking of specific biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its ability to derivatize biomolecules, making them detectable via fluorescence . This process does not typically involve direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the fluorescent reagent this compound may decompose during storage .

Metabolic Pathways

Given its use as a fluorescent labeling reagent, it may be involved in the metabolic pathways of the biomolecules it is used to label .

Transport and Distribution

Given its use as a fluorescent labeling reagent, it may be distributed wherever the biomolecules it labels are located .

Subcellular Localization

Given its use as a fluorescent labeling reagent, it may be localized wherever the biomolecules it labels are located .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du 9-Anthryldiazométhane implique généralement l'oxydation de l'hydrazone de 9-anthraldéhyde avec un oxydant organique tel que la N-chlorosuccinimide dans un solvant organique comme l'acétate d'éthyle. La réaction est effectuée à température ambiante, et le mélange résultant est directement utilisé comme solution réactive pour la dérivatisation .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la méthode de préparation décrite ci-dessus peut être mise à l'échelle pour les applications industrielles. Les étapes clés impliquent la synthèse de l'hydrazone de 9-anthraldéhyde, suivie de son oxydation pour produire du 9-Anthryldiazométhane.

Analyse Des Réactions Chimiques

Types de réactions : Le 9-Anthryldiazométhane subit principalement des réactions de dérivatisation avec les acides carboxyliques, formant des dérivés d'ester de 9-anthrylméthyle fluorescents. Cette réaction améliore la sensibilité de détection des composés lorsqu'ils sont analysés par chromatographie liquide haute performance (HPLC).

Réactifs et conditions courants :

Réactifs : N-chlorosuccinimide, acétate d'éthyle, hydrazone de 9-anthraldéhyde.

Conditions : Température ambiante, milieu solvant organique.

Principaux produits : Les principaux produits formés à partir de la réaction du 9-Anthryldiazométhane avec les acides carboxyliques sont des dérivés d'ester de 9-anthrylméthyle.

4. Applications de la recherche scientifique

Le 9-Anthryldiazométhane est largement utilisé dans la recherche scientifique en raison de ses propriétés fluorescentes. Certaines de ses principales applications comprennent :

Chimie : Utilisé comme réactif de marquage fluorescent pour détecter les acides gras et leurs dérivés.

Industrie : Appliqué à l'analyse quantitative des acides triterpéniques dans les médicaments d'origine végétale.

5. Mécanisme d'action

Le mécanisme d'action du 9-Anthryldiazométhane implique sa capacité à dériver les acides carboxyliques, formant des dérivés d'ester de 9-anthrylméthyle fluorescents. Cette dérivatisation améliore la sensibilité de détection des composés lorsqu'ils sont analysés par HPLC. Les cibles moléculaires sont principalement les acides carboxyliques, et la voie implique la formation d'une liaison ester stable.

Composés similaires :

- 9-(Diazométhyl)anthracène

- Dérivés de diazométhane

Comparaison : Le 9-Anthryldiazométhane est unique en raison de ses fortes propriétés fluorescentes, ce qui le rend très efficace pour détecter et analyser les acides carboxyliques et leurs dérivés. Comparé aux autres dérivés de diazométhane, il offre une sensibilité et une spécificité accrues dans les méthodes de détection basées sur la fluorescence .

Applications De Recherche Scientifique

9-Anthryldiazomethane is widely used in scientific research due to its fluorescent properties. Some of its key applications include:

Comparaison Avec Des Composés Similaires

- 9-(Diazomethyl)anthracene

- Diazomethane derivatives

Comparison: 9-Anthryldiazomethane is unique due to its strong fluorescent properties, making it highly effective for detecting and analyzing carboxylic acids and their derivatives. Compared to other diazomethane derivatives, it offers enhanced sensitivity and specificity in fluorescence-based detection methods .

Propriétés

IUPAC Name |

9-(diazomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDVOJKRZBNPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146219 | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-59-9 | |

| Record name | 9-Diazomethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthryldiazomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

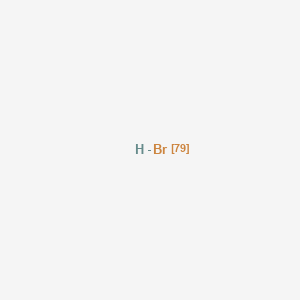

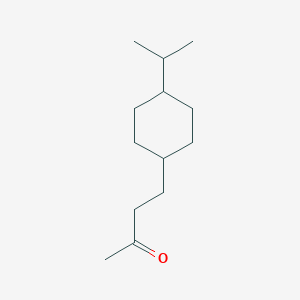

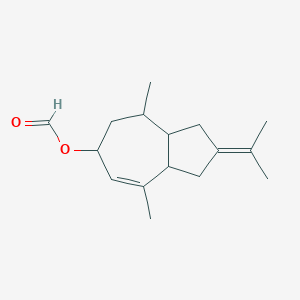

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-anthryldiazomethane interact with its target molecules?

A1: this compound functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]

Q2: What are the downstream effects of labeling a molecule with this compound?

A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives.

Q5: Can you elaborate on the performance and applications of this compound under various conditions?

A6: this compound demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: Does this compound exhibit any catalytic properties?

A7: this compound is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]

Q7: Have there been any simulations or calculations performed on this compound?

A7: While the provided research articles do not specifically mention computational studies on this compound itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.

Q8: How does modifying the structure of this compound affect its activity?

A9: While the provided papers do not extensively explore SAR for this compound, they do investigate other fluorescent derivatizing agents. For instance, substituting this compound with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []

Q9: What are the SHE considerations when working with this compound?

A9: While the papers do not specifically address SHE regulations, it's crucial to handle this compound, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.

Q10: Is there any information available regarding the PK/PD properties of this compound?

A10: The research provided focuses on this compound's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.

Q11: Has this compound been used in any cell-based assays or animal models?

A13: The focus of the research is on utilizing this compound for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q12: What are the typical analytical methods employed when using this compound?

A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with this compound derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]

Q13: Are there alternative methods for detecting this compound derivatives besides HPLC?

A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]

Q14: What is the environmental impact of this compound?

A14: The provided research primarily focuses on the analytical applications of this compound and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.

Q15: What validation parameters are essential when developing an analytical method using this compound?

A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]

Q16: How can quality control be maintained when using this compound in analytical procedures?

A16: Key aspects of quality control include using high-purity reagents, proper storage of this compound (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.

Q17: Are there any alternatives to this compound for derivatizing carboxylic acids for fluorescence detection?

A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]

Q18: What are the advantages and disadvantages of using these alternatives compared to this compound?

A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to this compound. [, ]

Q19: What types of samples have been analyzed using this compound derivatization for fatty acid profiling?

A19: this compound has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:

- Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]

- Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]

- Plant Material: Cotyledons of Pharbitis nil []

Q20: What are the advantages of using this compound for prostaglandin analysis compared to other methods?

A20: this compound derivatization coupled with HPLC offers several advantages for prostaglandin analysis:

- High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]

- Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]

- Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]

Q21: Can this compound be used to analyze other types of natural products besides fatty acids and prostaglandins?

A21: Yes, the research demonstrates its application in analyzing:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one](/img/structure/B78936.png)

![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate](/img/structure/B78947.png)